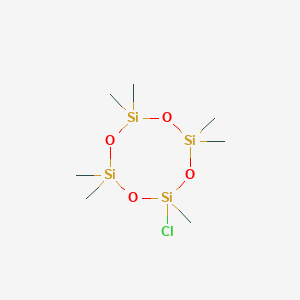

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Overview

Description

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane, also known as 2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7-tetraoxatetrasilocane, is a colorless, volatile liquid with a mild odor. It is a member of the class of organic compounds known as chlorosilanes. Chlorosilanes are compounds containing both chlorine and silicon atoms. 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7-tetraoxatetrasilocane is of interest to scientists due to its unique properties, which make it a useful reagent in chemical synthesis and scientific research.

Scientific Research Applications

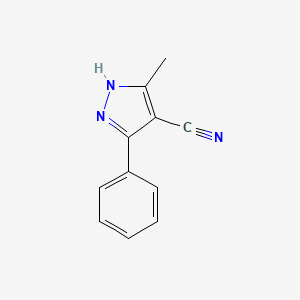

Spectroscopic Analysis and Optical Properties : A related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been synthesized and analyzed using X-ray, IR, NMR, and electronic spectroscopy. This compound exhibits notable absorption and fluorescence properties, highlighting the potential of chloro-derivatives in optical and electronic applications (Jukić et al., 2010).

Electron Transfer in Aliphatic Halides : The study of aliphatic halides, including chloro derivatives, has shown that their reductive cleavage is influenced by the rigidity of the polycycle and the disposition of carbonyl/C-Cl on the bridge. This insight is crucial for understanding the reactivity and potential applications of chloro-silicon compounds in chemical synthesis (Uranga et al., 2006).

Gas Phase Reactions with Chlorine Atoms : A study on the kinetics of reactions between chlorine atoms and a series of alkenes highlights the importance of chlorine in atmospheric chemistry and oxidation processes. This research indirectly informs the reactivity of chlorine in various chemical environments, which could be relevant for understanding the behavior of the target compound (Ezell et al., 2002).

Reaction with BODIPY and Neurodegenerative Disease Research : The reaction of a related compound in the presence of POCl3/DMSO, yielding diverse sulfur-containing products, has implications for biological ROS sensing and neurodegenerative disease research. This demonstrates the potential biomedical applications of chloro-derivatives (Jun et al., 2012).

Metal-Assembled Cobalt(II) Cage Molecules : Research on cobalt(II) cage compounds that encapsulate organic molecules, including chloro derivatives, has implications for molecular encapsulation and NMR shift reagents. This indicates potential applications in chemical sensing and molecular recognition (Fox et al., 2000).

properties

IUPAC Name |

2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21ClO4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXOYZASYSBSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)Cl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21ClO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501606 | |

| Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

CAS RN |

18297-88-6 | |

| Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

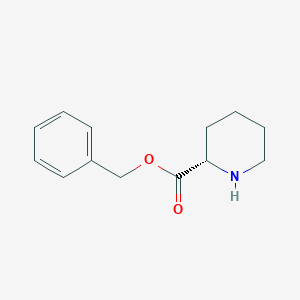

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)